
(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine” is a chemical compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C7H9BrN4 and a molecular weight of 229.08 g/mol . The compound is identified by the CAS number 2580249-27-8 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as “(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine”, remains a challenge due to its high energy requirement and favorable subsequent conversion . An alternative to traditional industrial processes is the direct electrochemical oxidation of ammonia, which is an ideal reaction for hydrazine synthesis . Ruthenium complexes bearing 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl]pyridine ligands display high catalytic activity for the direct electrochemical oxidation of ammonia to generate hydrazine in acetonitrile .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine” can be represented by the InChI string: InChI=1S/C7H9BrN4/c8-5-6(4-1-2-4)10-3-11-7(5)12-9/h3-4H,1-2,9H2,(H,10,11,12) . The Canonical SMILES representation is C1CC1C2=C(C(=NC=N2)NN)Br .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine” include a molecular weight of 229.08 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 63.8 Ų and a Heavy Atom Count of 12 .
Scientific Research Applications
For more details, you can refer to the original research articles:
- Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9, 30835
- Benchchem. (n.d.). Buy (5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine | 2580249-27-8
Safety and Hazards
properties
IUPAC Name |
(5-bromo-6-cyclopropylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4/c8-5-6(4-1-2-4)10-3-11-7(5)12-9/h3-4H,1-2,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMGKJZCASIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

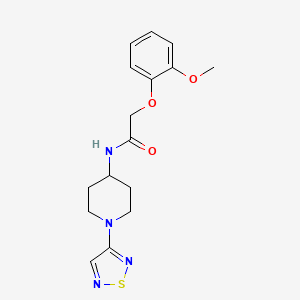

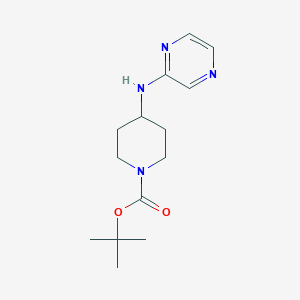
![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)
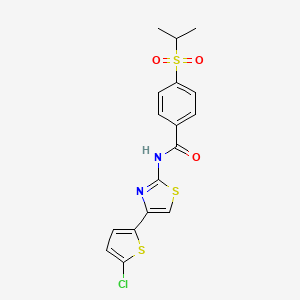


![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)
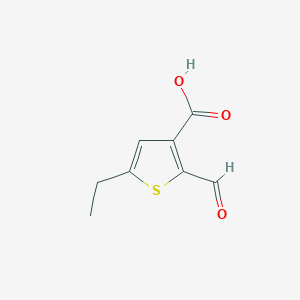
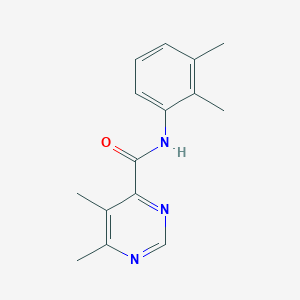

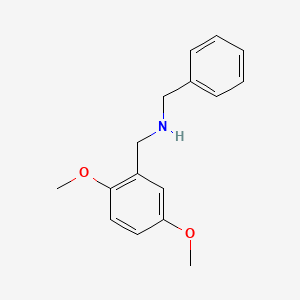

![N,N-dimethyl-N-[2-phenyl-4-(1,1,1-triphenylphosphonio)-1,3-oxazol-5-yl]amine iodide](/img/structure/B2633965.png)